5-methyl-N-{(4E)-2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-4-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is a complex organic compound that features a thiazole ring, a chromene moiety, and a phenyl group with a methylsulfanyl substitution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and chromene moieties can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. The phenyl group with the methylsulfanyl substitution can enhance the compound’s binding affinity and selectivity for specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and tiazofurin share the thiazole ring and have similar biological activities.
Chromene Derivatives: Compounds like flavones and coumarins share the chromene moiety and are known for their antioxidant and anti-inflammatory properties.
Uniqueness
N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-N-{2-[4-(METHYLSULFANYL)PHENYL]-4H-CHROMEN-4-YLIDEN}AMINE is unique due to its combination of the thiazole and chromene moieties with a phenyl group that has a methylsulfanyl substitution. This unique structure allows it to interact with a broader range of biological targets and exhibit a wider range of biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C26H20N2OS2 |
---|---|
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfanylphenyl)chromen-4-imine |
InChI |
InChI=1S/C26H20N2OS2/c1-17-25(19-8-4-3-5-9-19)28-26(31-17)27-22-16-24(18-12-14-20(30-2)15-13-18)29-23-11-7-6-10-21(22)23/h3-16H,1-2H3/b27-22+ |
InChI-Schlüssel |
RXIZSCQLCKFSKA-HPNDGRJYSA-N |
Isomerische SMILES |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)SC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.